3-(Tert-butyl)-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole is a synthetic compound belonging to the oxadiazole class, which is characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms. This compound has gained attention in medicinal chemistry due to its potential biological activities. Recent studies have highlighted its role as a farnesoid X receptor antagonist, indicating its significance in drug discovery and development.
This compound falls under the category of heterocyclic compounds, specifically oxadiazoles. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the tert-butyl and difluoropyrrolidinyl groups contributes to its unique chemical properties and biological activity.
The synthesis of 3-(Tert-butyl)-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole typically involves several steps:
The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice, and reaction time to enhance yield and purity. For instance, using dimethylformamide as a solvent can facilitate better solubility and reactivity of starting materials .
The molecular structure of 3-(Tert-butyl)-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole features a central oxadiazole ring with a tert-butyl group at position 3 and a difluoropyrrolidinyl moiety at position 5. The presence of fluorine atoms contributes to the compound's lipophilicity and potentially enhances its biological activity.
Key structural data include:
The compound can undergo various chemical reactions typical for oxadiazoles:
Reactions involving this compound should be monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to assess yield and purity during synthesis .
The mechanism of action for 3-(Tert-butyl)-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole primarily relates to its role as a farnesoid X receptor antagonist. By binding to this receptor, it can modulate various metabolic pathways involved in lipid metabolism and glucose homeostasis.
Recent studies have shown that compounds similar to this oxadiazole derivative exhibit significant inhibition of histone deacetylase enzymes, which are crucial for regulating gene expression involved in cancer progression .
The physical properties include:
Chemical properties include:
Relevant data from studies indicate that the compound exhibits good thermal stability up to 200 °C before decomposition occurs .
3-(Tert-butyl)-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole is primarily explored for its potential applications in:
Research continues into optimizing its synthesis and enhancing its biological efficacy through structural modifications .
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, who initially classified it as "furo[ab]diazole" [5] [7]. Despite its early discovery, pharmaceutical interest remained limited until the 1960s, when oxolamine (Perebron®) emerged as the first commercial drug featuring this core, marketed as a cough suppressant targeting airway receptors [2] [7]. This breakthrough established the scaffold’s biological relevance and triggered systematic exploration of its therapeutic potential.
The 1980s–2000s witnessed strategic diversification, with pleconaril (antiviral) and ataluren (read-through agent for nonsense mutation disorders) advancing to clinical use [2]. Concurrently, natural 1,2,4-oxadiazoles like phidianidines A/B were isolated (2011) from the marine mollusk Phidiana militaris, exhibiting cytotoxic activity against tumor cell lines (HeLa, CaCo-2) and highlighting the scaffold’s role in bioactive natural products [2] [5]. Modern drug design exploits the ring’s synthetic versatility, with over 200 medicinal chemistry publications since 2017 focusing on optimizing 3,5-disubstituted variants [7] [8].
Table 1: Historical Milestones of 1,2,4-Oxadiazoles in Drug Discovery
Year | Development | Significance |
---|---|---|
1884 | Synthesis by Tiemann and Krüger | First chemical characterization as "furo[ab]diazole" [5] [7] |
1960s | Oxolamine (Perebron®) approval | First therapeutic agent (cough suppressant) [2] [7] |
2000s | Pleconaril development | Antiviral agent targeting picornaviruses [2] |
2011 | Isolation of phidianidines A/B | Natural products with cytotoxic activity [2] [5] |
2014 | Ataluren approval (EU) | Treatment of Duchenne muscular dystrophy [2] |
1,2,4-Oxadiazoles serve as privileged bioisosteres for ester, amide, and carbamate groups due to comparable electronic profiles and spatial geometry, while conferring superior metabolic stability and reduced hydrolysis susceptibility [5] [7]. This bioisosteric replacement strategy addresses key limitations of carbonyl-containing motifs:
Table 2: Bioisosteric Advantages of 1,2,4-Oxadiazoles vs. Carbonyl Motifs
Property | 1,2,4-Oxadiazole | Ester/Amide | Impact on Drug Design |
---|---|---|---|
Metabolic stability | High (t1/2 > 6h) | Low (t1/2 < 1h) | Reduced dosing frequency |
Hydrogen-bonding capacity | 2–3 acceptor atoms | 1–2 acceptor atoms | Improved target affinity and selectivity |
Hydrolytic resistance | Resistant up to pH 13 | Labile below pH 8 | Enhanced oral bioavailability |
Synthetic versatility | >10 robust routes | Limited diversification | Rapid SAR exploration [5] [7] |
Notably, the scaffold enables prodrug design (e.g., ataluren’s oxadiazole masks a carboxylate) and mitigates toxicity linked to metabolically labile esters [2] [6].
3,5-Disubstituted-1,2,4-oxadiazoles exhibit target promiscuity across G-protein-coupled receptors (GPCRs), nuclear receptors, and enzymes, driven by their capacity to adopt diverse pharmacophoric orientations [1] [3] [4]. Key therapeutic applications include:
Anticancer Agents
Anti-Inflammatory Pathways
Table 3: Bioactivity Profiles of Select 3,5-Disubstituted-1,2,4-Oxadiazoles
Compound | C3 Substituent | C5 Substituent | Target/Activity | Potency |
---|---|---|---|---|
3n | 3-COP-4-MeO-phenyl | Piperazine | Prostate cancer selectivity | >450-fold selectivity [1] |
3p | 4-NO2-phenyl | 2-Aminothiazole | DU-145 cytotoxicity | IC50 = 10 nM [1] |
9a | 3-COP-4-MeO-phenyl | Piperidin-4-yl | PDE4B2 inhibition | IC50 = 5.28 µM [3] |
5v | Trifluoromethylpyridinyl | 4-CN-phenoxy | Xanthomonas oryzae antibacterial | EC50 = 19.44 µg/mL [10] |
The 3-(tert-butyl)-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole exemplifies rational design leveraging C3 steric hindrance (tert-butyl) for conformational rigidity and C5 fluorinated pyrrolidine for target engagement. Computational studies predict high GPCR affinity (docking scores < −9.0 kcal/mol against serotonin receptors), positioning it as a candidate for CNS disorders [3] [7].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8